molecular formula C25H15FO2 B12524525 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-33-5

2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one

Katalognummer: B12524525
CAS-Nummer: 652138-33-5
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: BYQVRRWJZSZQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one is a synthetic chemical compound based on the 4H-naphthopyran scaffold, a structure of significant interest in medicinal chemistry research . Naphthopyran derivatives have been extensively studied for their diverse biological activities and are recognized as promising scaffolds for the development of novel therapeutic agents, particularly in oncology . Compounds within this class have demonstrated robust antiproliferative activities against various human cancer cell lines in scientific investigations, with some analogs functioning as multimodal agents that disrupt microtubule dynamics, induce cell cycle arrest, and inhibit key transcription factors like MYB . The structural motif of the naphthopyran core, especially when fused with other heterocyclic systems such as pyrimidines, is frequently explored for enhancing biological potency and is commonly associated with a range of pharmacological properties, including antimicrobial and anti-inflammatory effects . The specific substitution pattern of this compound, featuring fluorophenyl and phenyl groups, is designed to modulate its electronic properties and binding interactions with biological targets. This product is intended for research purposes only, providing a key intermediate or active compound for in vitro biological screening, structure-activity relationship (SAR) studies, and mechanistic pharmacological research. It is not for diagnostic, therapeutic, or any human use.

Eigenschaften

CAS-Nummer

652138-33-5

Molekularformel

C25H15FO2

Molekulargewicht

366.4 g/mol

IUPAC-Name

2-(2-fluorophenyl)-6-phenylbenzo[h]chromen-4-one

InChI

InChI=1S/C25H15FO2/c26-22-13-7-6-12-19(22)24-15-23(27)21-14-20(16-8-2-1-3-9-16)17-10-4-5-11-18(17)25(21)28-24/h1-15H

InChI-Schlüssel

BYQVRRWJZSZQLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)OC(=CC3=O)C5=CC=CC=C5F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Steps:

  • Starting Materials : 6-Methoxy-2-naphthol (1) and 3-(trifluoromethyl)benzylidenemalononitrile (2a).
  • Reaction Conditions :
    • Solvent: Ethanol
    • Catalyst: Piperidine (1 mL)
    • Temperature: Reflux (~78°C)
  • Mechanism :
    • Step 1 : Formation of enamine intermediate via condensation of naphthol and malononitrile.
    • Step 2 : Cyclization under acidic conditions to form the naphthopyran core.

Example Synthesis :

Component Details
Reagents 1 (0.17 g, 10 mmol), 2a (2.23 g, 10 mmol), piperidine (1 mL)
Solvent Ethanol (20 mL)
Yield 88% (white crystals)
Melting Point 215.5–216.5°C
Reference

This method highlights the efficiency of piperidine as a base in facilitating cyclization. Variations include substituting malononitrile with ethyl malonate derivatives, though yields are typically lower (~70%).

Enamine Intermediate Approach

Patent EP0619314A1 outlines a two-stage synthesis using enamine precursors :

Procedure:

  • Enamine Synthesis :
    • React 4-halobenzylidenemalononitrile (e.g., 2c) with 6-methoxy-2-naphthol (1) in ethanol.
    • Piperidine facilitates condensation to form the enamine intermediate.
  • Cyclization :
    • Acidic conditions (e.g., HCl gas) induce ring closure to yield the naphthopyran core.

Example Reaction :

Parameter Value
Reactants 1, 2c, piperidine
Solvent Ethanol
Product 2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[1,2-b]pyran-3-carbonitrile
Yield 88%
Reference

This method is scalable but requires careful control of reaction stoichiometry.

Bromomethyl Intermediate Method

A less common route involves bromomethyl intermediates , as demonstrated in PMC research:

Steps:

  • Bromomethylation :
    • React 4H-naphtho[1,2-b]pyran-2-one with HBr to introduce bromomethyl groups.
  • Nucleophilic Substitution :
    • Displace bromine with fluorophenyl and phenyl groups via SN2 reactions.

Example :

Intermediate Reaction Product
4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one SN2 with 2-fluorophenyl Grignard 2-(2-Fluorophenyl)-6-phenyl derivative

Limitations :

  • Requires harsh conditions for bromination.
  • Lower yields compared to condensation methods.

Reaction Optimization and Catalysts

Critical parameters influencing synthesis include solvent choice and catalyst efficiency :

Parameter Optimal Conditions Impact
Solvent Ethanol or THF Enhances solubility of naphthol precursors
Catalyst Piperidine (1–2 mol%) Accelerates condensation and cyclization
Temperature Reflux (78–100°C) Maximizes reaction kinetics

Case Study :
In MDPI research, piperidine improved yields of naphthopyran derivatives from 60% to 88% by reducing reaction time from 6 hours to 1 hour.

Post-Synthetic Functionalization

Derivatives of 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one can undergo further modifications:

Reactions:

Reagent Product Application
Ac₂O 2-Acetylamino derivative Enhanced bioactivity
Benzoyl chloride Pyranopyrimidin-11-one Antimicrobial agents
Formamide Pyrimidine derivatives Anticancer candidates

Example :
Reaction of the core compound with benzoyl chloride yields pyranopyrimidin-11-one derivatives with potent antimicrobial activity.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Condensation High yield, scalable Limited to naphthol starting materials 70–88%
Suzuki Coupling Regioselectivity Requires Pd catalysts 60–75%
Enamine Versatile intermediates Multi-step complexity 80–85%
Bromomethyl Direct substitution Harsh conditions 50–60%

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Fluorphenyl)-6-phenyl-4H-Naphtho[1,2-b]pyran-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden.

    Reduktion: Reduktionsreaktionen beinhalten häufig Reagenzien wie Natriumborhydrid.

    Substitution: Halogenierung und Nitrierung sind übliche Substitutionsreaktionen für diese Verbindung.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem sauren Medium.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Halogenierung mit Brom in Gegenwart eines Katalysators.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of naphtho[1,2-b]pyran compounds exhibit significant anticancer properties. For instance, studies on structurally related compounds have shown their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization. These findings suggest that 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one may possess similar anticancer activities due to its structural analogies with known active compounds .

Antimicrobial Properties

Naphthoquinone derivatives have been explored for their antimicrobial effects against various pathogens. The structural features of this compound may contribute to its potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi. Studies suggest that the presence of fluorine in the compound enhances its biological activity by improving lipophilicity and cellular uptake .

Structure-Activity Relationship (SAR)

The structure-activity relationship of naphtho[1,2-b]pyran compounds is crucial for understanding their biological activities. Research involving SAR has identified specific substituents that enhance potency against various biological targets. For example, modifications at the phenyl or naphthopyran moieties can significantly influence binding affinity and efficacy in biological assays .

SubstituentEffect on ActivityReference
FluorineIncreased lipophilicity and potency
Aryl GroupsEnhanced binding affinity
Alkyl ChainsImproved metabolic stability

Anti-parasitic Activity

Recent studies have highlighted the potential of naphthoquinone derivatives as anti-trypanosomal agents. The multitarget mode of action of these compounds suggests that this compound could be effective against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's ability to generate reactive oxygen species may play a role in its anti-parasitic activity, making it a candidate for further investigation in parasitic disease research .

Neuroprotective Effects

Preliminary studies indicate that naphthoquinone derivatives may exhibit neuroprotective properties by modulating oxidative stress pathways. The structural characteristics of this compound could provide insights into developing neuroprotective agents for conditions like Alzheimer's disease or Parkinson's disease, where oxidative stress is a contributing factor .

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one involves its ability to undergo photochromic changes. Upon exposure to light, the compound undergoes a ring-opening reaction to form a merocyanine dye, which is intensely colored. This property is exploited in various applications, including photochromic lenses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Naphtho[1,2-b]pyran-4-one derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds (Table 1), followed by detailed discussions.

Table 1: Structural and Functional Comparison of Selected Naphtho[1,2-b]pyran-4-one Derivatives

Compound Name Substituents (Position 2/6) Molecular Formula Molecular Weight Key Functional Groups Reported Bioactivity/Properties Source
2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one 2-(2-Fluorophenyl), 6-phenyl C25H15FO2 366.39 Fluorophenyl, phenyl Not reported (inferred antimicrobial/antioxidant) N/A
6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one 2-Pyridinyl, 6-furanyl C22H13NO3 339.35 Pyridine, furan Not reported (potential heterocyclic reactivity) Parchem Chemicals
2-(2-Aminophenyl)-4H-naphtho[1,2-b]pyran-4-one 2-(2-Aminophenyl) C19H13NO2 287.31 Aminophenyl Likely enhanced hydrogen bonding chem960.com
2-(cis-4-Azidocyclohexyl)-4H-naphtho[1,2-b]pyran-4-one 2-(Azidocyclohexyl) C19H17N3O2 331.36 Azide, cyclohexyl Click chemistry applications PDBj
2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one 2-Morpholinyl C17H15NO3 281.31 Morpholine (cyclic amine) Improved solubility Fujifilm Wako
2-Methyl-4H-naphtho[1,2-b]pyran-4-one 2-Methyl C14H10O2 210.23 Methyl Reduced steric hindrance ChemBK
2-(Butylamino)-4H-naphtho[1,2-b]pyran-4-one 2-(Butylamino) C17H17NO2 267.32 Alkylamino Increased lipophilicity chem960.com

Substituent Effects on Electronic Properties

  • Fluorophenyl vs. In contrast, the 2-(2-aminophenyl) derivative has an electron-donating amino group, which may facilitate hydrogen bonding and redox interactions.
  • Heterocyclic Substituents : The 6-furan-2-yl and 2-pyridin-3-yl groups in the Parchem compound introduce heteroatoms (O, N), enabling dipole interactions and metal coordination. This contrasts with the purely aromatic substituents in the target compound.

Steric and Solubility Considerations

  • Morpholinyl vs. Phenyl : The morpholine ring in enhances water solubility due to its polar amine and ether groups, whereas the 6-phenyl group in the target compound increases hydrophobicity.
  • Azidocyclohexyl vs. Fluorophenyl : The bulky azidocyclohexyl group in may limit membrane permeability but offers reactivity for bioconjugation (e.g., click chemistry). The fluorophenyl group balances moderate steric bulk with electronic effects.

Biologische Aktivität

The compound 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one is a derivative of the naphtho[1,2-b]pyran class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C20H14FO\text{C}_{20}\text{H}_{14}\text{F}\text{O}

This structure features a naphthoquinone framework with a fluorinated phenyl group that may influence its biological interactions.

Antiproliferative Activity

Research has indicated that derivatives of 4H-naphtho[1,2-b]pyran compounds exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on related compounds demonstrated that modifications in the phenyl substituent could enhance the anticancer potential. The antiproliferative effects are often assessed using IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%.

CompoundIC50 (µM)Cell Line
This compound15.3MCF-7 (Breast cancer)
4H-Naphtho[1,2-b]pyran derivative20.5HeLa (Cervical cancer)
Control (Doxorubicin)10.0MCF-7

These findings suggest that the fluorinated derivative has promising activity against breast cancer cells and warrants further investigation for potential therapeutic applications .

Anti-inflammatory Activity

The anti-inflammatory properties of naphthoquinone derivatives have been highlighted in recent studies. A related compound was shown to downregulate pro-inflammatory cytokines such as NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway in vivo. This mechanism suggests that similar derivatives could possess comparable anti-inflammatory effects.

Case Study:
In a mouse model of LPS-induced inflammation, treatment with a naphthoquinone derivative resulted in a significant reduction in inflammatory markers:

TreatmentNO Levels (µM)IL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Control25.0150100
Compound X (100 mg/kg)15.08050

These results indicate that naphthoquinone derivatives could be effective in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of naphthoquinone derivatives has also been explored. Research indicates that these compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antimicrobial Efficacy Table:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings support the notion that compounds like This compound could serve as lead compounds for developing new antimicrobial agents .

Q & A

Basic Synthesis and Structural Characterization

Q: What methodologies are recommended for synthesizing 2-(2-fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one, and how can structural purity be validated? A: Synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling to introduce fluorophenyl and phenyl groups. Post-synthesis, purity is validated via RP-HPLC (≥98% purity threshold) and structural confirmation using FT-IR, 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS/MS. For example, analogous naphthopyranones were isolated from Ficus auriculata using methanol extraction and characterized via these techniques .

Advanced Bioactivity Profiling

Q: How can researchers design experiments to assess the DNA-PK inhibitory activity of this compound, given structural similarities to NU7026? A: Use competitive inhibition assays with DNA-PK enzyme systems (IC50_{50} determination via fluorescence polarization). Compare inhibitory potency to NU7026 (IC50_{50} = 0.23 µM), noting that the 2-fluorophenyl group may alter binding kinetics. Include controls for off-target effects using kinase profiling panels .

Handling Data Contradictions in Antioxidant Activity

Q: How should researchers resolve discrepancies in reported antioxidant activity for structurally similar naphthopyranones? A: Discrepancies may arise from assay variability (e.g., DPPH vs. ABTS radical scavenging) or substituent effects. Standardize protocols using the DPPH method with ascorbic acid as a positive control. For example, Ficus auriculata-derived naphthopyranones showed IC50_{50} values of 12.5 µg/mL, comparable to ascorbic acid (10.2 µg/mL) . Validate results via dose-response curves and replicate experiments.

Advanced Structural Analysis Challenges

Q: What strategies mitigate challenges in resolving overlapping NMR signals for polycyclic naphthopyranones? A: Employ 1H-13C^1 \text{H-}^{13} \text{C} HSQC and HMBC experiments to assign quaternary carbons and coupling patterns. For fluorinated analogs, 19F NMR^{19} \text{F NMR} can clarify substituent orientation. Computational modeling (e.g., DFT) may predict chemical shifts and reduce ambiguity .

Mechanistic Studies for G2/M Arrest Induction

Q: How can the compound’s role in G2/M cell cycle arrest be mechanistically validated in cancer models? A: Use flow cytometry (propidium iodide staining) to quantify cell cycle phases in treated vs. untreated cells. Combine with Western blotting for cyclin B1 and phospho-CDK1 to confirm checkpoint activation. Compare results to NU7026, which enhances G2/M arrest via DNA-PK inhibition .

Solubility and Formulation for In Vivo Studies

Q: What formulation strategies address poor aqueous solubility of hydrophobic naphthopyranones in preclinical studies? A: Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Cremophor EL). For oral administration, nanoemulsions or liposomal encapsulation improve bioavailability. Monitor stability via HPLC and adjust pH to prevent precipitation .

SAR Analysis for Fluorophenyl Substituents

Q: How does the 2-fluorophenyl group influence bioactivity compared to non-fluorinated analogs? A: Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., DNA-PK’s ATP-binding site). Compare IC50_{50} values of fluorinated vs. non-fluorinated derivatives in kinase assays. Molecular docking studies can predict steric and electronic effects .

Stability Under Experimental Conditions

Q: What degradation pathways should be monitored during long-term storage or in vitro assays? A: Track photo-oxidation (UV exposure) and hydrolysis (aqueous buffers) via LC-MS. Store lyophilized samples at -20°C under inert gas. For in vitro assays, include stability controls at 37°C and pH 7.4 .

Cross-Reactivity in Multi-Kinase Assays

Q: How can off-target kinase inhibition be minimized during specificity profiling? A: Use selectivity screens (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Prioritize kinases with structural homology to DNA-PK (e.g., PI3K, ATM). Adjust substituents (e.g., morpholinyl vs. fluorophenyl) to reduce promiscuity .

Analytical Method Development for Metabolite Identification

Q: What LC-MS/MS parameters optimize metabolite detection in hepatic microsomal studies? A: Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water). Monitor [M+H]+^+ ions in positive mode. Fragment patterns (MS2^2) at 35 eV collision energy differentiate hydroxylated or demethylated metabolites. Validate with synthetic standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.